molecular formula C28H32N6O9S B12063219 N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly

Cat. No.: B12063219
M. Wt: 628.7 g/mol
InChI Key: MIHGGGACSSHXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly is a fluorogenic peptide used as a selective substrate for neutral metalloendopeptidase (EC 3424This compound is notable for its application in biochemical assays, particularly those involving the measurement of enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The dansyl group is introduced to the N-terminus of the peptide, while the p-nitro group is attached to the phenylalanine residue. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly primarily undergoes hydrolysis reactions catalyzed by neutral metalloendopeptidase. It can also participate in substitution reactions involving the dansyl and nitro groups under specific conditions .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by neutral metalloendopeptidase in aqueous buffers.

    Substitution: Reagents such as nucleophiles can react with the dansyl or nitro groups under controlled conditions.

Major Products

The major product of hydrolysis is the cleavage of the peptide bond, resulting in smaller peptide fragments. Substitution reactions can yield modified peptides with altered functional groups .

Mechanism of Action

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly exerts its effects by serving as a substrate for neutral metalloendopeptidase. The enzyme cleaves the peptide bond, releasing fluorescent products that can be measured to determine enzyme activity. The molecular targets include the active site of neprilysin, where the peptide binds and undergoes hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly is unique due to its specific structure, which allows it to be a highly sensitive substrate for neutral metalloendopeptidase. Its combination of the dansyl and p-nitro groups provides distinct fluorescence properties, making it valuable for precise biochemical assays .

Properties

IUPAC Name

2-[[2-[[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoylamino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHGGGACSSHXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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